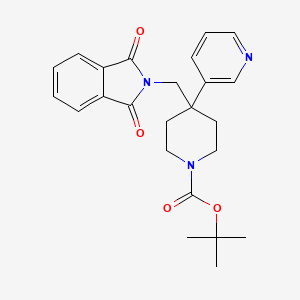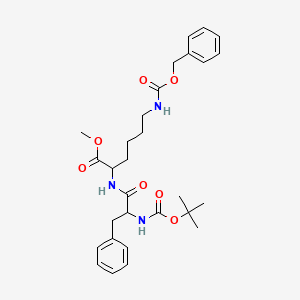
Boc-DL-Phe-DL-Lys(Cbz)-OMe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-Phe-DL-Lys(Cbz)-OMe: is a synthetic peptide derivative. It is composed of three amino acids: phenylalanine, lysine, and methionine, each protected by specific groups to prevent unwanted reactions during synthesis. The compound is often used in peptide synthesis and research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Protection of Amino Acids: The amino acids phenylalanine, lysine, and methionine are first protected using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Coupling Reactions: The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Purification: The resulting peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Boc-DL-Phe-DL-Lys(Cbz)-OMe follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound efficiently and with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation, respectively.
Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.
Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, hydrogenation for Cbz removal.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Deprotected Peptides: Free amino acids or peptides without protecting groups.
Extended Peptides: Longer peptide chains formed through coupling reactions.
Substituted Peptides: Peptides with modified side chains due to substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Chemical Probes: Utilized in the development of chemical probes for studying biological processes.
Biology:
Protein Engineering: Employed in the design and synthesis of novel proteins with specific functions.
Enzyme Inhibition Studies: Used to study the inhibition of enzymes by synthetic peptides.
Medicine:
Drug Development: Investigated as a potential therapeutic agent in drug development.
Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Applied in the production of biotechnological products such as enzymes and antibodies.
Pharmaceuticals: Used in the synthesis of pharmaceutical compounds and active ingredients.
Wirkmechanismus
Molecular Targets and Pathways:
Peptide Interactions: Boc-DL-Phe-DL-Lys(Cbz)-OMe interacts with specific proteins and enzymes through its peptide backbone and side chains.
Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or signaling proteins.
Vergleich Mit ähnlichen Verbindungen
Boc-DL-Phe-DL-Lys-OMe: Similar structure but without the Cbz protecting group on lysine.
Boc-DL-Phe-DL-Lys(Cbz)-OH: Similar structure but with a free carboxyl group instead of a methoxy group.
Uniqueness:
Stability: The presence of Boc and Cbz protecting groups provides stability during synthesis and storage.
Reactivity: The compound’s reactivity allows for versatile modifications and applications in various fields.
Versatility: Its ability to undergo multiple types of reactions makes it a valuable tool in research and industry.
Eigenschaften
CAS-Nummer |
27168-28-1 |
|---|---|
Molekularformel |
C29H39N3O7 |
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C29H39N3O7/c1-29(2,3)39-28(36)32-24(19-21-13-7-5-8-14-21)25(33)31-23(26(34)37-4)17-11-12-18-30-27(35)38-20-22-15-9-6-10-16-22/h5-10,13-16,23-24H,11-12,17-20H2,1-4H3,(H,30,35)(H,31,33)(H,32,36) |
InChI-Schlüssel |
HUFIUXDMYKUUQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


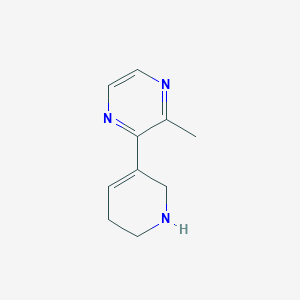
methanone](/img/structure/B13990430.png)
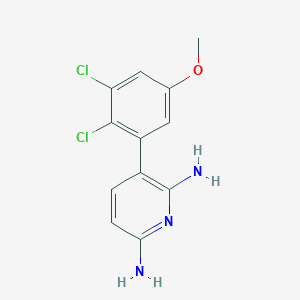
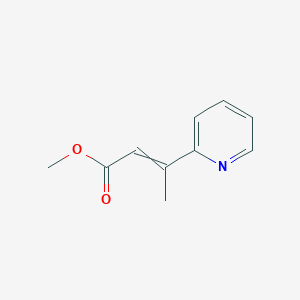
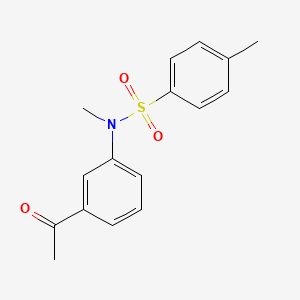
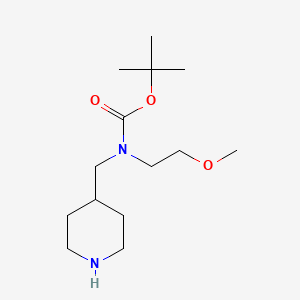

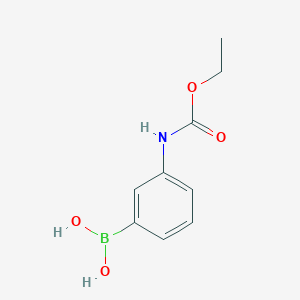
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)

![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)

